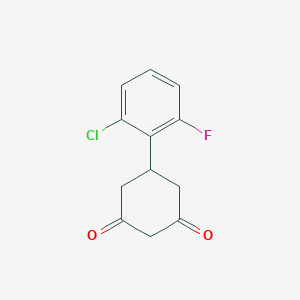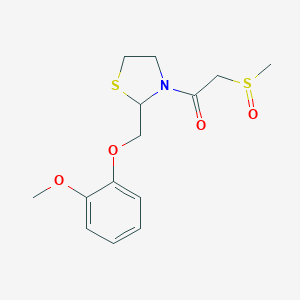
5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cyclohexane-1,3-dione derivatives, including those substituted with fluorophenyl groups, often involves multicomponent reactions, such as the Aldol–Michael addition reactions. For instance, a related compound, 5-[(3-Fluorophenyl)(2-hydroxy-6-oxocyclohex-1-en-1-yl)methyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, was synthesized from cyclohexane-1,3-dione and 3-fluorobenzaldehyde in aqueous solution, yielding a high product yield and confirmed via spectroscopic methods and X-ray crystallography (Barakat et al., 2016).
Molecular Structure Analysis
The molecular structure of cyclohexane-1,3-dione derivatives is determined through spectroscopic methods and crystallography. For example, the crystal structure analysis of a similar compound showed it crystallizes in the monoclinic form, revealing detailed molecular geometry and intermolecular interactions (Barakat et al., 2016).
Chemical Reactions and Properties
Cyclohexane-1,3-diones participate in a variety of chemical reactions, including Michael additions and multicomponent reactions, leading to a diverse array of derivatives. The reactivity is influenced by the diketone moiety, which interacts with different reagents to form complex structures with potential biological activity (Fadeyi & Okoro, 2008).
Wissenschaftliche Forschungsanwendungen
Synthetic Applications and Chemical Reactions
Multicomponent Reactions and Structural Analysis : The compound serves as a key intermediate in multicomponent reactions. For example, a study outlined the synthesis of a complex molecule through Aldol–Michael addition reactions, demonstrating the utility of cyclohexane-1,3-dione derivatives in organic synthesis. The molecular structure was confirmed using spectroscopic methods and X-ray crystallography, highlighting its potential in constructing novel molecular frameworks (Barakat et al., 2016).
Intermediate for Spiro and Spiroketal Compounds : Another study emphasized the synthesis of Michael 1:1 adducts as intermediates for spiro [5.5] undecane compounds, which could be achieved via intramolecular cyclization, showcasing the compound's role in creating structures with potential biological significance (Hossain et al., 2020).
Synthesis of Oxygen-Containing Heterocycles : Cyclohexan-1,3-dione derivatives are pivotal in synthesizing six-membered oxygen heterocycles, crucial for developing bioactive molecules with anti-viral, anti-bacterial, and anti-cancer properties. This highlights the compound's importance in synthesizing natural products and other valuable bioactive molecules (Sharma, Kumar, & Das, 2020).
Fluorinated Compound Synthesis : The synthesis of fluorinated cyclohexane-1,3-dione derivatives indicates the compound's role in preparing fluorine-containing organic and heterocyclic compounds. Such derivatives have diverse applications, including medicinal chemistry and materials science, due to the unique properties imparted by the fluorine atom (Fadeyi & Okoro, 2008).
Safety and Hazards
The safety and hazards associated with 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione are represented by the GHS07 symbol. The hazard statements are H302-H227, indicating that the compound is harmful if swallowed and may cause fire or explosion. The precautionary statements are P210-P264-P270-P280-P301+P312-P330-P370+P378-P403+P235-P501, which provide guidance on how to handle and store the compound safely .
Eigenschaften
IUPAC Name |
5-(2-chloro-6-fluorophenyl)cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFO2/c13-10-2-1-3-11(14)12(10)7-4-8(15)6-9(16)5-7/h1-3,7H,4-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLKECGYLPSQFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=C(C=CC=C2Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371449 |
Source


|
| Record name | 5-(2-chloro-6-fluorophenyl)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione | |
CAS RN |
175136-88-6 |
Source


|
| Record name | 5-(2-Chloro-6-fluorophenyl)-1,3-cyclohexanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-chloro-6-fluorophenyl)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B64083.png)




![4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B64096.png)

![6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B64104.png)


![N,N'-[Methylenebis(oxy)]bis(N-methylacetamide)](/img/structure/B64113.png)
![6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B64115.png)